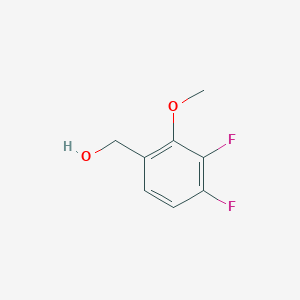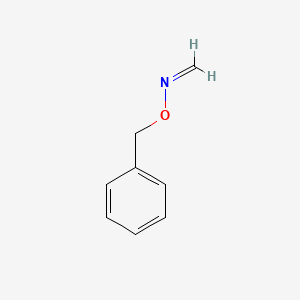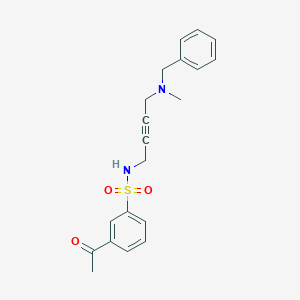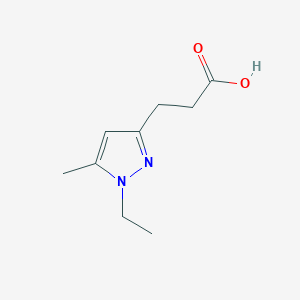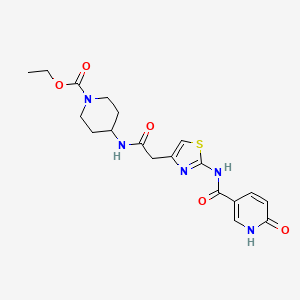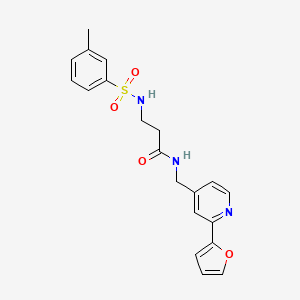![molecular formula C20H17FN2O3S B2624668 1-(4-Ethoxyphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one CAS No. 933204-12-7](/img/structure/B2624668.png)
1-(4-Ethoxyphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethoxyphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as EF-24 and is a derivative of curcumin, which is a natural compound found in turmeric. EF-24 has been shown to possess potent anti-cancer, anti-inflammatory, and antioxidant properties. In
作用機序
The mechanism of action of EF-24 is not fully understood. However, studies have suggested that EF-24 may inhibit the NF-κB pathway, which is a signaling pathway that regulates inflammation and cell survival. EF-24 may also activate the Nrf2 pathway, which is a signaling pathway that regulates antioxidant responses.
Biochemical and Physiological Effects
EF-24 has been shown to possess potent anti-cancer properties in vitro and in vivo. EF-24 can induce apoptosis in cancer cells by activating the caspase pathway. EF-24 has also been shown to possess anti-inflammatory properties and can reduce inflammation in animal models. Additionally, EF-24 has been shown to possess antioxidant properties and can protect cells from oxidative stress.
実験室実験の利点と制限
One of the advantages of using EF-24 in lab experiments is its potent anti-cancer properties. EF-24 can induce apoptosis in cancer cells at low concentrations, making it a promising candidate for cancer therapy. Additionally, EF-24 has been shown to possess anti-inflammatory and antioxidant properties, which can be beneficial in various disease models.
One of the limitations of using EF-24 in lab experiments is its poor solubility in water. EF-24 is soluble in DMSO, which can be toxic to cells at high concentrations. Therefore, it is important to use appropriate concentrations of EF-24 in lab experiments.
将来の方向性
EF-24 has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications. Some of the future directions for EF-24 research include:
1. Investigating the potential of EF-24 as a cancer therapy in clinical trials.
2. Exploring the mechanism of action of EF-24 in cancer cells.
3. Investigating the potential of EF-24 as an anti-inflammatory and antioxidant therapy in various disease models.
4. Developing new formulations of EF-24 to improve its solubility and bioavailability.
5. Investigating the potential of EF-24 in combination with other drugs for cancer therapy.
Conclusion
In conclusion, EF-24 is a promising compound that possesses potent anti-cancer, anti-inflammatory, and antioxidant properties. The synthesis of EF-24 involves the reaction of curcumin with 4-ethylphenol and 4-fluorobenzaldehyde in the presence of a thiol reagent. EF-24 has been extensively studied for its potential therapeutic properties, and further research is needed to determine its potential applications. EF-24 has advantages and limitations for lab experiments, and future directions for research include investigating its potential as a cancer therapy and exploring its mechanism of action in various disease models.
合成法
The synthesis of EF-24 involves the reaction of curcumin with 4-ethylphenol and 4-fluorobenzaldehyde in the presence of a thiol reagent. This reaction results in the formation of EF-24, which is a yellow crystalline powder.
科学的研究の応用
EF-24 has been extensively studied for its potential therapeutic properties. In vitro studies have shown that EF-24 possesses potent anti-cancer properties and can induce apoptosis in cancer cells. EF-24 has also been shown to possess anti-inflammatory properties and can reduce inflammation in animal models. Additionally, EF-24 has been shown to possess antioxidant properties and can protect cells from oxidative stress.
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c1-2-26-17-9-7-16(8-10-17)23-12-11-22-19(20(23)25)27-13-18(24)14-3-5-15(21)6-4-14/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPPYIOQWWKJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


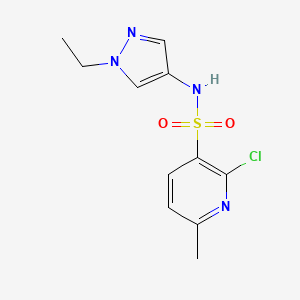
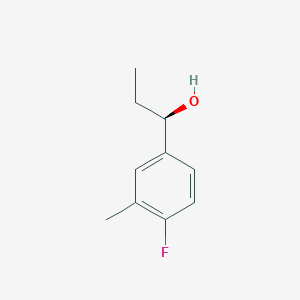
![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2624588.png)
![N-[2-Tert-butyl-5-(furan-2-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2624593.png)

